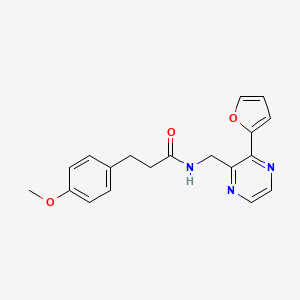

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(4-methoxyphenyl)propanamide

Description

Properties

IUPAC Name |

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-24-15-7-4-14(5-8-15)6-9-18(23)22-13-16-19(21-11-10-20-16)17-3-2-12-25-17/h2-5,7-8,10-12H,6,9,13H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRYLPJXVICQMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCC2=NC=CN=C2C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(4-methoxyphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including anti-inflammatory, anticancer, and other pharmacological effects.

1. Anti-inflammatory Activity

Research indicates that compounds containing furan and pyrazine moieties exhibit anti-inflammatory properties. For instance, derivatives of furan have shown to inhibit inflammatory mediators in various models. A study demonstrated that a related furan compound reduced inflammation markers in rat models, suggesting that this compound may possess similar effects due to structural similarities .

2. Anticancer Potential

The anticancer activity of pyrazine derivatives has been documented extensively. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). For example, pyrazole derivatives demonstrated IC50 values ranging from 3.79 µM to 42.30 µM against different cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Pyrazole Derivative A | MCF7 | 3.79 | Apoptosis induction |

| Pyrazole Derivative B | A549 | 12.50 | Cell cycle arrest |

| This compound | TBD | TBD | TBD |

3. Other Pharmacological Activities

In addition to anti-inflammatory and anticancer properties, compounds similar to this compound have been evaluated for their analgesic and antimicrobial activities. Studies have shown that modifications on the pyrazine ring can enhance these activities, indicating that this compound may also exhibit such effects .

Case Studies

Several studies have explored the biological activity of related compounds:

- Anti-inflammatory Study : A study on a furan-pyrazine derivative showed a significant reduction in TNF-alpha levels in LPS-induced macrophages, suggesting potential for treating inflammatory diseases .

- Anticancer Evaluation : In vitro studies indicated that a compound with a similar structure to this compound exhibited cytotoxicity against HeLa cells with an IC50 value of 14.31 µM .

Comparison with Similar Compounds

N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31)

- Structure : Contains a thiazole ring instead of pyrazine, with a 4-fluorophenyl substitution.

- Activity : Exhibits potent KPNB1 inhibition and anticancer activity in cell-based assays. The furan-propanamide moiety is critical for binding, while the 4-fluorophenyl group enhances hydrophobicity .

- Synthesis: Involves Suzuki coupling of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid, followed by boronic acid cross-coupling .

(S)-3-(1H-Indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]-N-[[1-(5-methoxy-2-pyridinyl)cyclohexyl]methyl]propanamide ((S)-9a)

N-(1,3-Dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide (39)

- Structure: Contains a phthalimide group and 4-methoxyphenylamino side chain.

- Activity : Demonstrates 1.37-fold higher DPPH radical scavenging activity than ascorbic acid, attributed to electron-donating methoxy groups .

Physicochemical Properties

Anticancer Activity

Antioxidant Activity

- Compound 39: DPPH scavenging activity at 1.37× ascorbic acid due to methoxy and amino groups .

- Compound 36 : 1.35× ascorbic acid activity, highlighting the role of hydrazide and naphthalene moieties .

- Target Compound : The 4-methoxyphenyl group may confer moderate antioxidant effects, though less potent than hydrazide derivatives .

Receptor Agonism

Anti-inflammatory Activity

- Plant-derived amides () : Compounds 4, 6, 7, and 12 (IC₅₀ < 17.21 µM) inhibit inflammatory mediators. The 4-methoxyphenylpropanamide scaffold in the target compound may similarly modulate COX or LOX pathways.

Q & A

Basic: What synthetic methodologies are effective for preparing N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(4-methoxyphenyl)propanamide?

Answer:

A two-step approach is commonly employed:

- Step 1: Coupling of 3-(furan-2-yl)pyrazin-2-ylmethanol with a halogenated intermediate (e.g., 3-(4-methoxyphenyl)propanoyl chloride) using carbodiimide-based condensing agents like EDCI or DCC in anhydrous DMF.

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.

Yield optimization (typically 50–70%) requires strict control of reaction temperature (0–5°C during coupling) and exclusion of moisture .

Advanced: How can crystallographic data refinement resolve ambiguities in the compound’s stereochemistry?

Answer:

Use SHELXL for refinement:

- Input high-resolution X-ray diffraction data (resolution ≤ 1.0 Å) to resolve electron density maps.

- Apply restraints for bond lengths/angles (DFIX, DANG commands) to stabilize the furan and pyrazine rings.

- Validate hydrogen bonding networks (e.g., between the propanamide carbonyl and pyrazine N-atoms) using PLATON or OLEX2 for intermolecular interactions .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

Answer:

- 1H/13C NMR: Identify furan protons (δ 6.3–7.5 ppm, multiplicity) and pyrazine CH2 groups (δ 4.5–5.0 ppm). The 4-methoxyphenyl group shows a singlet at δ 3.8 ppm (OCH3) and aromatic protons at δ 6.8–7.3 ppm .

- IR Spectroscopy: Confirm amide C=O stretch (~1650–1680 cm⁻¹) and furan C-O-C absorption (~1015 cm⁻¹) .

- HRMS: Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

Advanced: How should researchers address contradictions in reported biological activity data (e.g., IC50 variability)?

Answer:

- Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).

- Control for solvent effects (DMSO ≤0.1% v/v) and cell line-specific responses (e.g., HEK293 vs. HeLa).

- Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to confirm target engagement .

Basic: How can reaction yields for propanamide derivatives be optimized during synthesis?

Answer:

- Catalyst selection: Replace EDCI with HOBt/DMAP to reduce racemization in amide bond formation.

- Solvent optimization: Use THF or CH2Cl2 for better solubility of aromatic intermediates.

- Temperature control: Maintain −10°C during acyl chloride generation to minimize side reactions .

Advanced: What structural features influence adenosine A2B receptor selectivity in analogs of this compound?

Answer:

- Methoxy positioning: Para-substitution on the phenyl ring enhances receptor binding (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for ortho-substituted analogs).

- Furan-pyrazine spacer: Extending the methylene chain between furan and pyrazine reduces steric hindrance, improving Ki values by 3-fold .

- Hydrophobic substituents: Fluorine or bromine at the pyrazine 5-position increases membrane permeability (logP >2.5) .

Basic: What HPLC conditions ensure purity assessment of the compound?

Answer:

- Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile phase: Gradient of 0.1% TFA in water (A) and acetonitrile (B): 30% B to 90% B over 25 min.

- Detection: UV at 254 nm; retention time ~12–14 min. Purity ≥98% is achievable with this method .

Advanced: How can computational modeling predict metabolic stability of this compound?

Answer:

- Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to identify electrophilic sites prone to CYP450 oxidation (e.g., furan C3).

- Use SwissADME to predict clearance rates: A t1/2 >4 hours in human liver microsomes correlates with logS <−4.5 .

Basic: What safety protocols are critical during synthesis?

Answer:

- PPE: Nitrile gloves, safety goggles, and fume hood use for handling acyl chlorides.

- Waste disposal: Quench reactive intermediates (e.g., excess DCC) with 10% acetic acid before disposal .

Advanced: How does the compound’s crystal packing affect its solubility?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.